molecular formula C₇H₁₂N₄O₄ B1139668 5-Acetamido-6-amino-3-methyluracil hydrate CAS No. 1196153-01-1

5-Acetamido-6-amino-3-methyluracil hydrate

Cat. No. B1139668
CAS RN: 1196153-01-1
M. Wt: 216.19
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

5-Acetamido-6-amino-3-methyluracil hydrate, also known as 5-AAMU, is a synthetic molecule that is used in scientific research and laboratory experiments. It is a derivative of thymidine, which is a naturally occurring nucleoside found in DNA and RNA. 5-AAMU is a stable, water-soluble compound with a wide range of applications in biochemistry, molecular biology, and medicine.

Scientific Research Applications

5-Acetamido-6-amino-3-methyluracil hydrate has a variety of applications in scientific research. It is used as a substrate for the synthesis of thymidylate, a precursor for DNA synthesis. It is also used in the study of enzyme kinetics, as a probe for the binding of metal ions, and as a fluorescent probe for the study of DNA structure.

Mechanism of Action

The mechanism of action of 5-Acetamido-6-amino-3-methyluracil hydrate is not well understood. However, it is believed to interact with metal ions and enzymes, and to be involved in biochemical and physiological processes such as DNA replication, transcription, and translation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Acetamido-6-amino-3-methyluracil hydrate are not well understood. However, it is believed to be involved in DNA replication and transcription, as well as in the regulation of gene expression. It is also believed to be involved in the regulation of cell growth and differentiation.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-Acetamido-6-amino-3-methyluracil hydrate in laboratory experiments is its stability in aqueous solutions, which makes it suitable for use in a variety of applications. Additionally, it is relatively inexpensive and easy to synthesize. However, there are some limitations to using 5-Acetamido-6-amino-3-methyluracil hydrate in laboratory experiments. For example, its solubility in aqueous solutions is limited, and its fluorescence is relatively weak.

Future Directions

There are a number of potential future directions for the use of 5-Acetamido-6-amino-3-methyluracil hydrate in scientific research. These include further exploration of its mechanism of action, its potential use as a substrate for the synthesis of other nucleosides, its use as a fluorescent probe for the study of DNA structure, and its potential use as a drug delivery system. Additionally, further research into its biochemical and physiological effects could lead to the development of new therapeutic agents.

Synthesis Methods

5-Acetamido-6-amino-3-methyluracil hydrate is synthesized by the reaction of 5-amino-6-methyluracil and acetic anhydride in the presence of pyridine. The reaction proceeds by an intramolecular cyclization of the acetic anhydride to form the desired product. The reaction is carried out at room temperature in a sealed vessel and is monitored by thin-layer chromatography (TLC). The product is purified by column chromatography and recrystallized from methanol.

properties

IUPAC Name

N-(6-amino-3-methyl-2,4-dioxo-1H-pyrimidin-5-yl)acetamide;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O3.H2O/c1-3(12)9-4-5(8)10-7(14)11(2)6(4)13;/h8H2,1-2H3,(H,9,12)(H,10,14);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UISWGTUSVPTGHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(NC(=O)N(C1=O)C)N.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Acetamido-6-amino-3-methyluracil hydrate

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